4-[(2-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Description
4-[(2-Ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by:
- Core structure: A bicyclic 1,8-naphthyridine system with a carboxamide group at position 2.
- Substituents: Position 4: A 2-ethoxyphenylamino group (providing aromatic and electron-donating properties). Position 7: A methyl group (enhancing lipophilicity). Carboxamide side chain: Diethyl substitution at the amide nitrogen (influencing solubility and receptor interactions).
Properties
IUPAC Name |
4-(2-ethoxyanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-5-26(6-2)22(27)17-14-23-21-16(13-12-15(4)24-21)20(17)25-18-10-8-9-11-19(18)28-7-3/h8-14H,5-7H2,1-4H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMFFYXVXPNPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=CC=C3OCC)C=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
N-alkylation: The primary amine is alkylated using ethyl iodide in the presence of a base such as potassium carbonate.
Condensation: The resulting intermediate is then condensed with 2-ethoxyaniline in the presence of a suitable catalyst.
Cyclization: The final step involves cyclization to form the naphthyridine core, which is achieved using a cyclizing agent such as phosphorus oxychloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[(2-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and ethoxy groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, a study focused on the structure-activity relationship (SAR) of naphthyridine derivatives demonstrated that modifications at specific positions can enhance their efficacy against bacterial strains. The compound could potentially be evaluated for similar activities against pathogens such as Escherichia coli and Staphylococcus aureus .
Antiparasitic Potential
Research has highlighted the potential of naphthyridine derivatives in treating parasitic infections, particularly leishmaniasis. Initial findings suggest that compounds with similar structures exhibit promising in vitro antileishmanial activity. The mechanism of action often involves the sequestration of divalent metal cations, which is crucial for the survival of the parasites . The compound's structural features may be optimized to enhance its efficacy and reduce toxicity.
In Vitro Studies
In vitro studies have shown that naphthyridine compounds can affect various biological pathways. For example, they may inhibit specific enzymes or interfere with cellular signaling pathways that are vital for pathogen survival. The compound’s unique structure allows for interactions with biological targets, which can be further explored through high-throughput screening methods .
In Vivo Studies
Preliminary in vivo studies suggest that certain naphthyridine derivatives can exhibit therapeutic effects in animal models. However, challenges such as metabolic stability and toxicity need to be addressed. Compounds demonstrating favorable pharmacokinetic profiles are prioritized for further development .
Case Study 1: Naphthyridine Derivatives Against Leishmaniasis
A collaborative study involving GlaxoSmithKline and academic institutions explored a series of naphthyridine derivatives for their antiparasitic activity. The study identified several compounds with promising profiles but noted issues with glucuronidation leading to poor tolerability in vivo. This highlights the importance of optimizing chemical structures to improve therapeutic outcomes .
Case Study 2: Antibacterial Activity Screening
In a high-throughput screening initiative targeting bacterial infections, a variety of naphthyridine compounds were tested for their ability to inhibit capsule formation in Uropathogenic Escherichia coli (UPEC). Among the screened compounds, several showed dose-dependent inhibition, indicating potential as leads for developing new antibacterial agents .
Table 1: Summary of Biological Activities of Naphthyridine Derivatives
Mechanism of Action
The mechanism of action of 4-[(2-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar 1,8-Naphthyridine Derivatives
Table 1: Structural Comparison of 1,8-Naphthyridine Derivatives
Key Pharmacological Differences
Mechanism of Action: The target compound shares structural similarities with 4-amino-7-methyl-1,8-naphthyridine-3-carboxylic acid derivatives, which inhibit (Na⁺ + K⁺)-ATPase at 10-fold lower concentrations than cardiac glycosides (e.g., ouabain) . In contrast, 7-methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridine-4(1H)-one (2c) demonstrates broader antimicrobial activity, unrelated to ATPase modulation .
Substituent Impact: Carboxamide vs. Carboxylic Acid: The diethylcarboxamide group in the target compound likely enhances membrane permeability compared to carboxylic acid derivatives (e.g., compound 33 in ). Aromatic Substitutions: The 2-ethoxyphenylamino group may confer selectivity for cardiac tissues over other derivatives with benzyl or trifluoromethylphenylpiperazine groups .
Table 2: Pharmacological Data of Selected Derivatives
Biological Activity
4-[(2-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a naphthyridine core substituted with an ethoxyphenyl group and diethyl amine, which may contribute to its biological properties.
Anticancer Properties
Research indicates that naphthyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds within this class can induce apoptosis in various cancer cell lines. The mechanism often involves the intercalation into DNA and modulation of key regulatory proteins involved in cell cycle progression and apoptosis.
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Cell Lines Tested :
- HeLa (cervical cancer)
- A549 (lung cancer)
- MCF-7 (breast cancer)
-
Mechanism of Action :
- Induction of G1 phase cell cycle arrest.
- Downregulation of cyclins (e.g., Cyclin D1).
- Upregulation of pro-apoptotic factors like p21.
Antimicrobial Activity
Naphthyridine derivatives have also shown promising antimicrobial effects against various pathogens. The compound's ability to disrupt bacterial cell membranes has been noted, contributing to its efficacy against both Gram-positive and Gram-negative bacteria.
Antileishmanial Activity
A study focusing on the structure-activity relationship (SAR) of naphthyridines revealed that certain modifications enhance their antileishmanial properties. The presence of specific functional groups was crucial for maintaining activity against Leishmania species.
Research Findings
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was administered to mice bearing xenografts of human cancer cells. The results demonstrated a significant reduction in tumor size compared to controls, attributed to the compound's ability to induce apoptosis through p53-independent pathways.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, suggesting its potential as an alternative treatment option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
